molecular formula C12H11NO2S B8689785 ethyl 4-(1,3-thiazol-2-yl)benzoate

ethyl 4-(1,3-thiazol-2-yl)benzoate

Cat. No.: B8689785
M. Wt: 233.29 g/mol
InChI Key: DMLMADANFMMSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-(1,3-thiazol-2-yl)benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1,3-thiazol-2-yl)benzoate typically involves the reaction of thiazole derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of ethyl benzoate and thiazole-2-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

ethyl 4-(1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

ethyl 4-(1,3-thiazol-2-yl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-(1,3-thiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-(1,3-thiazol-2-yl)benzoate is unique due to its specific combination of the thiazole ring and benzoic acid ester group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

ethyl 4-(1,3-thiazol-2-yl)benzoate

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-9(4-6-10)11-13-7-8-16-11/h3-8H,2H2,1H3

InChI Key

DMLMADANFMMSJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, a solution of 2-bromothiazole (2.00 g) in Et2O (38 mL) was cooled to −78° C., and thereto was added a 1.5N solution of n-BuLi in hexane (8.5 mL), and the mixture was stirred at −78° C. for 30 minutes. To the mixture was added a 1.0N solution of ZnCl2 in Et2O (12.2 mL), and the mixture was stirred at −78° C. for 10 minutes, and stirred at room temperature for 30 minutes. To the mixture were added successively Pd(PPh3)4 (704 mg) and ethyl 4-iodobenzoate (2.26 g), and the mixture was stirred at 66° C. for 1 hour. To the mixture was added a 1.0N solution of ZnCl2 in Et2O (12.2 mL), and the mixture was stirred at 66° C. for 2 hours. To the mixture was added THF (60 mL), and the mixture was stirred at 66° C. for 2.5 hours. To the mixture were added a 0.18N aqueous solution of ethylene-diaminetetraacetic acid disodium salt dihydrate (300 mL), and sodium hydrogen carbonate until the pH value of the mixture became pH=8. The mixture was extracted with ethyl acetate, washed with an aqueous NaHSO3 solution, and dried over MgSO4. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column (hexane/ethyl acetate=12.5/1) to give ethyl 4-(1,3-thiazol-2-yl)benzoate (1.35 g, 71%).
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2.26 g
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704 mg
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60 mL
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2 g
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38 mL
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8.5 mL
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12.2 mL
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aqueous solution
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ethylene-diaminetetraacetic acid disodium salt dihydrate
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300 mL
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